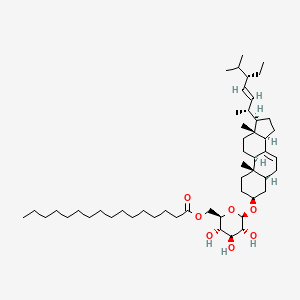![molecular formula C46H61F6N6Sb B13419360 antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride CAS No. 4263-38-1](/img/structure/B13419360.png)
antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride is a complex organometallic compound It features a central antimony ion in the +5 oxidation state, coordinated with a large organic cation and hexafluoride anions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride typically involves the reaction of antimony pentafluoride with a pre-synthesized organic cation The organic cation is prepared through a series of steps involving the condensation of diethylamine with various aromatic aldehydes and amines under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of the organic cation followed by its reaction with antimony pentafluoride. The process would require stringent control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species using reducing agents such as sodium borohydride.
Substitution: The organic cation can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like halides, cyanides, or amines under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state antimony species, while reduction may produce lower oxidation state species. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism by which antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride exerts its effects involves its interaction with molecular targets and pathways. The compound can interact with cellular components, leading to the disruption of cellular processes. Its unique structure allows it to bind to specific molecular targets, influencing biochemical pathways and leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Antimony(5+);[4-(diethylamino)phenyl]azanium;hexafluoride
- Antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-(diethylamino)phenyl]azanium;hexafluoride
Uniqueness
Antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride is unique due to its complex structure, which includes multiple diethylamino groups and a large organic cation. This structure imparts unique electronic and steric properties, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
4263-38-1 |
|---|---|
Molekularformel |
C46H61F6N6Sb |
Molekulargewicht |
933.8 g/mol |
IUPAC-Name |
antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride |
InChI |
InChI=1S/C46H61N6.6FH.Sb/c1-9-47(10-2)37-17-25-41(26-18-37)51(42-27-19-38(20-28-42)48(11-3)12-4)45-33-35-46(36-34-45)52(43-29-21-39(22-30-43)49(13-5)14-6)44-31-23-40(24-32-44)50(15-7)16-8;;;;;;;/h17-37H,9-16H2,1-8H3;6*1H;/q+1;;;;;;;+5/p-6 |
InChI-Schlüssel |
FOCCWWPFAGNQKK-UHFFFAOYSA-H |
Kanonische SMILES |
CCN(CC)C1C=CC(=[N+](C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)N(C4=CC=C(C=C4)N(CC)CC)C5=CC=C(C=C5)N(CC)CC)C=C1.[F-].[F-].[F-].[F-].[F-].[F-].[Sb+5] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




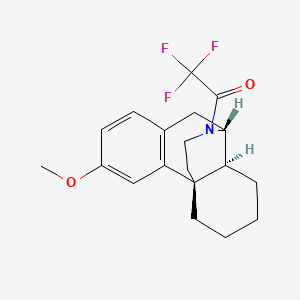
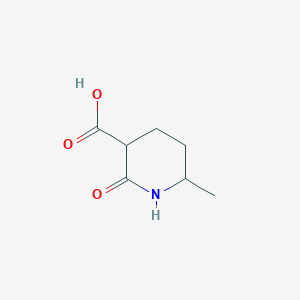
![N-[[(2R,3S,5R,6R)-6-[(1R,2S,3S,4R,6S)-4,6-diformamido-3-[(2S,3R,4S,5S,6R)-4-formamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-formamido-3-hydroxyoxan-2-yl]methyl]formamide](/img/structure/B13419326.png)
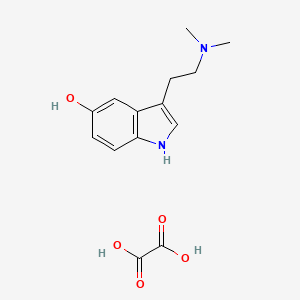
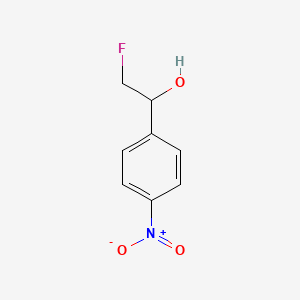

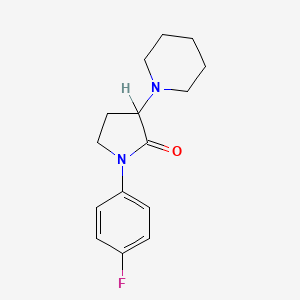
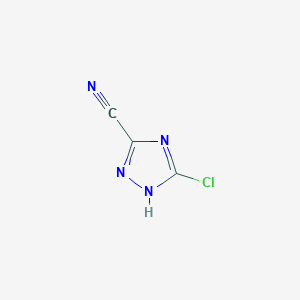

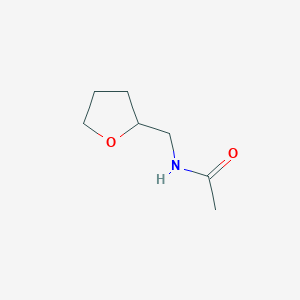
![2-[5-(3-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13419380.png)
